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molecular formula C10H11NO5S B8681992 o-(2-methoxyethoxy)-benzene sulfonyl isocyanate CAS No. 89020-61-1

o-(2-methoxyethoxy)-benzene sulfonyl isocyanate

Cat. No. B8681992
M. Wt: 257.27 g/mol
InChI Key: SMSHHKNNPMVPMK-UHFFFAOYSA-N
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Patent
US04479821

Procedure details

13.0 g of N-(2-methoxyethoxy-phenylsulfonyl)-N'-methylurea are suspended in 200 ml of chlorobenzene. The solution is dried by azeotropic destillation of about 20 ml of the solvent. 7.0 g of phosgen are introduced into the solution within 45 minutes at a temperature of the reaction mixture to dryness yields 11.5 g of 2-methoxyethoxy-phenylsulfonyl-isocyanate in form of a yellowish oil.
Name
N-(2-methoxyethoxy-phenylsulfonyl)-N'-methylurea
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([NH:15][C:16](NC)=[O:17])(=[O:14])=[O:13]>ClC1C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13]

Inputs

Step One
Name
N-(2-methoxyethoxy-phenylsulfonyl)-N'-methylurea
Quantity
13 g
Type
reactant
Smiles
COCCOC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried by azeotropic destillation of about 20 ml of the solvent
ADDITION
Type
ADDITION
Details
7.0 g of phosgen are introduced into the solution within 45 minutes at a temperature of the reaction mixture to dryness
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=C(C=CC=C1)S(=O)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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